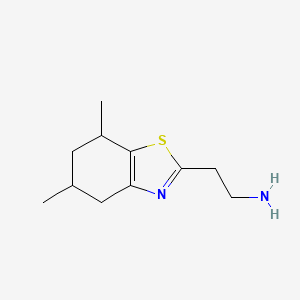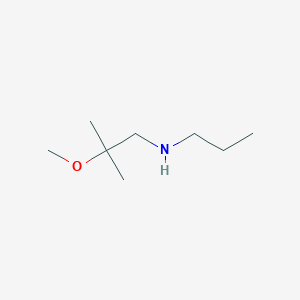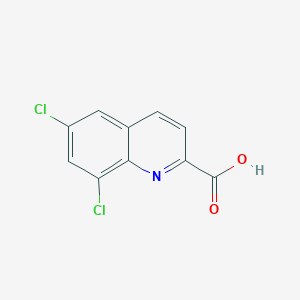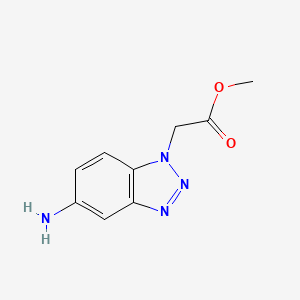
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzothiazole ring and an ethanamine group attached to the 2-position of the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of Ethanamine Group: The final step involves the introduction of the ethanamine group at the 2-position of the benzothiazole ring. This can be achieved through nucleophilic substitution reactions using ethylamine or other suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine: Lacks the methyl groups at positions 5 and 7.
2-(5,7-Dimethyl-1,3-benzothiazol-2-YL)ethan-1-amine: Does not have the tetrahydro structure.
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-YL)ethan-1-amine: Contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.
Uniqueness
The presence of both the tetrahydro structure and the methyl groups at positions 5 and 7 makes 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine unique
Propriétés
Formule moléculaire |
C11H18N2S |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
2-(5,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c1-7-5-8(2)11-9(6-7)13-10(14-11)3-4-12/h7-8H,3-6,12H2,1-2H3 |
Clé InChI |
VICCQSCFIXJJNI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1)N=C(S2)CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)





![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)




